molecular formula C8H9FN2O B1142852 3-FLUORO-4-METHYLBENZAMIDE CAS No. 175277-86-8

3-FLUORO-4-METHYLBENZAMIDE

Cat. No.: B1142852
CAS No.: 175277-86-8
M. Wt: 168.17
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-Methylbenzamide is a fluorinated benzamide derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring both a fluorine atom and an amide group, makes it a valuable intermediate for constructing more complex molecules with potential biological activity . Fluorinated benzamide analogs are recognized for their utility in developing targeted therapeutics, particularly in the field of protein kinase inhibition . Research into related 4-fluorobenzamide-based compounds has demonstrated their promise as scaffolds for creating novel anti-inflammatory and analgesic agents with enhanced safety profiles and cyclooxygenase-2 (COX-2) inhibitory activity . Furthermore, the 4-methylbenzamide moiety is a known pharmacophore in the design of potential Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, which are being explored as tools for imaging neuroinflammation and for cancer therapy . As such, this compound provides researchers with a critical starting material for drug discovery programs, structure-activity relationship (SAR) studies, and the development of new chemical entities targeting a range of therapeutic areas.

Properties

CAS No.

175277-86-8

Molecular Formula

C8H9FN2O

Molecular Weight

168.17

Origin of Product

United States

Foundational & Exploratory

chemical properties of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Properties & Applications of 3-Fluoro-4-methylbenzamide

Executive Summary & Identification

This compound is a fluorinated aromatic amide serving as a critical building block in medicinal chemistry. It is widely utilized in "scaffold hopping" strategies to modulate metabolic stability and lipophilicity in kinase inhibitors and receptor antagonists. The strategic placement of the fluorine atom at the 3-position (ortho to the methyl group) exerts a profound electronic effect, altering the pKa of the amide and blocking metabolic hydroxylation at the typically labile 3-position.

CRITICAL IDENTIFICATION NOTE: The CAS number 261951-71-7 provided in the initial request corresponds to 2-(Bromomethyl)-4-fluoro-1-methylbenzene (an alkyl bromide), not the benzamide derivative. This guide strictly characterizes This compound (CAS 170726-98-4 or 175277-86-8 ) based on the requested chemical topic.

Physicochemical Profile

The introduction of fluorine induces a dipole moment that impacts crystal packing and solubility compared to the non-fluorinated analog (4-methylbenzamide).

PropertyValueContext/Significance
CAS Number 170726-98-4Primary commercial registry.
Formula C₈H₈FNO--
Molecular Weight 153.15 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
Physical State White Crystalline SolidHigh lattice energy due to amide H-bonding.
Melting Point 160–162 °CIndicates strong intermolecular hydrogen bonding network.
LogP (Predicted) ~1.3 – 1.5Moderate lipophilicity; suitable for CNS penetration if scaffolded.
pKa (Amide) ~23–25 (DMSO)Very weak acid; essentially neutral at physiological pH (7.4).
H-Bond Donors 2 (–NH₂)Critical for binding site interactions (e.g., hinge regions of kinases).
H-Bond Acceptors 2 (O, F)Fluorine acts as a weak acceptor; Carbonyl Oxygen is strong.

Expert Insight: The fluorine atom at C3 withdraws electron density from the aromatic ring via induction (-I effect), slightly increasing the acidity of the amide protons compared to 4-methylbenzamide. This can strengthen hydrogen bonding interactions with target proteins.

Synthetic Pathways & Protocols

The most robust synthesis for high-purity applications (drug substance intermediates) involves the activation of 3-fluoro-4-methylbenzoic acid followed by amidation. Direct hydrolysis of the nitrile is an alternative but often yields lower purity due to partial hydrolysis byproducts.

Protocol: Acid Chloride Activation Route

Rationale: This method ensures complete conversion and simplifies purification by avoiding aqueous extraction of the water-soluble amide in the presence of unreacted acid.

Reagents:

  • 3-Fluoro-4-methylbenzoic acid (Starting Material)

  • Thionyl Chloride (SOCl₂, Reagent/Solvent)

  • Ammonium Hydroxide (28-30% NH₃) or Anhydrous NH₃ gas.

Step-by-Step Methodology:

  • Activation:

    • Charge a round-bottom flask with 3-Fluoro-4-methylbenzoic acid (1.0 eq).

    • Add Thionyl Chloride (3.0 eq) and a catalytic amount of DMF (Dimethylformamide).

    • Reflux at 75–80 °C for 2–3 hours until gas evolution (HCl/SO₂) ceases.

    • Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check consumption of acid).

    • Concentration: Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid).

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or THF.

    • Cool the solution to 0 °C.

    • Slowly add concentrated Ammonium Hydroxide (5.0 eq) or bubble NH₃ gas through the solution. Caution: Exothermic.

    • Stir at room temperature for 1 hour.

  • Workup & Purification:

    • Evaporate the organic solvent.

    • Triturate the resulting solid with cold water (removes NH₄Cl salts).

    • Filter the white precipitate.

    • Recrystallization: Ethanol/Water (1:1) is the standard solvent system to achieve >99% purity (MP: 160–162 °C).

Visualization: Synthesis Workflow

Synthesis_Workflow Start 3-Fluoro-4-methylbenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation -HCl, -SO2 Intermediate Acid Chloride Intermediate Activation->Intermediate Amidation Amidation (NH3/DCM, 0°C) Intermediate->Amidation +NH3 Product This compound (Solid, >98% Purity) Amidation->Product Precipitation

Figure 1: Step-wise conversion of benzoic acid precursor to benzamide via acid chloride activation.

Reactivity & Medicinal Chemistry Applications

Metabolic Stability (The Fluorine Effect)

In drug discovery, the this compound scaffold is often chosen over the non-fluorinated parent to block metabolism.

  • C3-Position: The Fluorine atom blocks Cytochrome P450-mediated aromatic hydroxylation at this position.

  • C4-Methyl: This remains a "soft spot" for metabolism. CYP450 enzymes can oxidize the methyl group to a benzyl alcohol, then to a carboxylic acid.

  • Mitigation: If the methyl oxidation is too rapid, medicinal chemists often replace the methyl with a trifluoromethyl (-CF₃) or chloro (-Cl) group, though this alters the electronics significantly.

Chemical Transformations

The amide group serves as a versatile handle for further functionalization:

  • Dehydration: Reaction with POCl₃ converts the amide to 3-Fluoro-4-methylbenzonitrile .

  • Hoffmann Rearrangement: Treatment with Br₂/NaOH converts the amide to 3-Fluoro-4-methylaniline , a precursor for urea-based kinase inhibitors.

Visualization: Reactivity & Metabolism

Reactivity_Network Center This compound Nitrile 3-Fluoro-4-methylbenzonitrile (Dehydration) Center->Nitrile POCl3 / Heat Aniline 3-Fluoro-4-methylaniline (Hoffmann Rearrangement) Center->Aniline Br2 / NaOH Metabolite Metabolite: Benzyl Alcohol deriv. Center->Metabolite CYP450 (Oxidation of Methyl)

Figure 2: Chemical divergence (synthesis) and biological convergence (metabolism) of the scaffold.

Handling & Safety (SDS Summary)

While generally stable, this compound exhibits specific hazards common to fluorinated amides.

  • GHS Classification:

    • Skin Irritation (Category 2): H315

    • Eye Irritation (Category 2A): H319

    • STOT-SE (Category 3): H335 (Respiratory Irritation)

  • Handling Protocol:

    • Use a fume hood when handling the powder to avoid inhalation.

    • Wear nitrile gloves. Fluorinated compounds can have enhanced skin permeation compared to non-fluorinated analogs.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic tendencies are minimal but moisture should be avoided to prevent hydrolysis over long durations.

References

  • PubChem. (2025).[1] Compound Summary: this compound (CID 2774577).[2] National Library of Medicine. Retrieved from [Link]

  • ChemRxiv. (2025). Discovery and Optimization of a Novel Carboxamide Scaffold. (Discusses amide metabolic stability). Retrieved from [Link]

Sources

melting point and boiling point of 3-Fluoro-4-methylbenzamide

[1][2][3][4][5]

Executive Summary

3-Fluoro-4-methylbenzamide (CAS: 170726-98-4) is a specialized fluorinated building block utilized in the synthesis of bioactive small molecules, particularly in the development of androgen receptor antagonists and proteomic probes. As a primary benzamide derivative, its utility is defined by its specific thermal properties—most notably a distinct melting point range that serves as a critical quality attribute (CQA) during purification and characterization.

This guide provides a comprehensive technical analysis of the compound’s melting and boiling points, grounding these physical constants in thermodynamic theory and offering validated experimental protocols for their determination.

Physicochemical Characterization

The thermal profile of this compound is dominated by its crystalline solid state at ambient conditions. Accurate determination of the melting point is the primary method for establishing identity and purity.

Core Physical Properties
PropertyValue / DescriptionNote
CAS Number 170726-98-4Primary identifier
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Physical State SolidWhite to off-white powder
Melting Point (MP) 160 – 162 °C Experimental value [1, 2]
Boiling Point (BP) N/A (Decomposes) Predicted >300 °C at 760 mmHg
Solubility DMSO, Methanol, EthanolLow solubility in water
Thermodynamic Analysis of Melting Point

The melting point of 160–162 °C is significantly higher than that of unsubstituted benzamide (~125–128 °C). This thermal elevation is driven by two synergistic structural factors:

  • Intermolecular Hydrogen Bonding: The primary amide group (-CONH₂) acts as both a hydrogen bond donor and acceptor, forming a robust dimer network in the crystal lattice. This network requires substantial thermal energy to disrupt.

  • Lattice Stabilization via Fluorine: The fluorine atom at the meta position introduces a strong dipole without adding significant steric bulk. This enhances

    
    -
    
    
    stacking interactions and increases the lattice energy compared to non-fluorinated analogs.
  • Symmetry: The para-methyl group contributes to molecular symmetry, facilitating efficient packing in the solid state, which correlates directly with a higher melting point (Carnelley’s Rule).

Boiling Point Considerations

While some databases may erroneously list "160–162 °C" as a boiling point due to data entry standardization issues, this value strictly refers to the melting transition. At atmospheric pressure, this compound is expected to decompose before reaching a theoretical boiling point (predicted range: 310–330 °C). Distillation is not a viable purification method; sublimation or recrystallization are required.

Structural & Molecular Interactions

The physical properties of this compound are a direct consequence of its intermolecular connectivity. The diagram below illustrates the theoretical hydrogen-bonding network that stabilizes the crystal lattice, resulting in the observed high melting point.

GM1Molecule A(Amide Donor)M2Molecule B(Amide Acceptor)M1->M2N-H···O=C(H-Bond Dimer)LatticeCrystal Lattice(High MP: 160-162°C)M1->LatticeStacking Interactions(Fluorine Dipole Effect)M2->M1C=O···H-N(Reciprocal Bond)M2->LatticeStacking Interactions(Fluorine Dipole Effect)ThermalThermal Energy(Input)Thermal->LatticeDisruptsLattice Forces

Figure 1: Schematic of the intermolecular hydrogen bonding and lattice stabilization forces governing the melting point.

Experimental Methodologies

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the purity of this compound via melting range analysis. A narrow range (<2 °C) indicates high purity.

Equipment:

  • Melting point apparatus (e.g., Buchi, Stuart, or Thiele tube).

  • Glass capillary tubes (closed at one end).

Procedure:

  • Sample Prep: Grind a small quantity (~5 mg) of the dry solid into a fine powder.

  • Loading: Pack the capillary to a height of 2–3 mm by tapping the closed end on a hard surface.

  • Ramping:

    • Fast Ramp: Heat rapidly to 140 °C.

    • Slow Ramp: Reduce heating rate to 1–2 °C/min from 140 °C upwards.

  • Observation:

    • Record

      
      : First visible liquid droplet.
      
    • Record

      
      : Complete disappearance of solid.
      
  • Validation: The sample should melt between 160.0 °C and 162.0 °C . A range starting below 158 °C suggests solvent occlusion or impurity.

Protocol: Purification via Recrystallization

Context: Since distillation is impossible due to the high theoretical boiling point and decomposition risk, recrystallization is the standard purification technique.

Solvent System: Ethanol/Water (Mixed Solvent). Procedure:

  • Dissolve crude this compound in minimal boiling ethanol (~78 °C).

  • Once dissolved, slowly add hot water dropwise until a faint turbidity persists.

  • Add a few drops of ethanol to clear the solution.

  • Allow the solution to cool slowly to room temperature, then refrigerate (4 °C).

  • Filter the white crystals and dry under vacuum at 40 °C.

  • Verify: Confirm MP is 160–162 °C.

Synthesis & Application Context

Role in Drug Discovery

This compound serves as a versatile intermediate. The meta-fluorine atom is strategically placed to block metabolic oxidation at the phenyl ring, a common tactic in medicinal chemistry to extend the half-life of drug candidates. It is structurally related to intermediates used in the synthesis of androgen receptor signaling inhibitors (e.g., Enzalutamide analogs), where the benzamide moiety is often converted to a thiohydantoin or nitrile [3].

Safety & Handling (SDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust formation.[1]

  • Storage: Store at ambient temperature in a tightly sealed container. Hygroscopicity is low, but moisture can depress the melting point.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification & MSDS. Retrieved from

  • Apollo Scientific. (n.d.). Certificate of Analysis: this compound. Retrieved from

  • PubChem. (2025). Compound Summary: this compound (CID 2774577). National Center for Biotechnology Information. Retrieved from

Technical Guide: Sourcing and Utilization of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-methylbenzamide (CAS: 170726-98-4 / 175277-86-8) is a critical fluorinated building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor ligands in medicinal chemistry.[1] Its structural motif—a benzamide core with specific fluorine and methyl substitutions—provides unique electronic and steric properties that modulate metabolic stability and lipophilicity in drug candidates.

This guide addresses the procurement challenges associated with this intermediate, analyzing the trade-offs between commercial sourcing and in-house synthesis, and provides validated technical protocols for quality assurance.

Part 1: Chemical Identity & Technical Specifications

Before procurement, verification of the specific isomer is critical, as the positioning of the fluorine and methyl groups significantly alters reactivity and biological activity.

FeatureSpecification
Chemical Name This compound
Primary CAS 170726-98-4 (Common commercial listing)
Secondary CAS 175277-86-8 (Often cited in specific patents/catalogs)
Molecular Formula C₈H₈FNO
Molecular Weight 153.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
Key Precursor 3-Fluoro-4-methylbenzoic acid (CAS: 350-28-7)

Critical Note on Isomerism: Ensure you are not purchasing 4-Fluoro-3-methylbenzamide (inverted substituents) or 2-Fluoro-4-methylbenzamide. Always confirm identity via CAS and structure diagram, not just name.

Part 2: Sourcing Strategy & Market Analysis

For research applications, the "Make vs. Buy" decision depends on scale. The market for fluorinated benzamides is split between "Catalog Aggregators" (high service, high price) and "Original Manufacturers" (bulk focus, lower price).

Supplier Tier Analysis
Supplier TierRepresentative VendorsTarget ScalePrice Estimate (Relative)Lead Time
Tier 1: Aggregators Sigma-Aldrich (Merck), Thermo Fisher100 mg – 1 gHigh (

$)
1-3 Days
Tier 2: Building Block Specialists Combi-Blocks, Enamine, Fluorochem1 g – 100 gModerate (

)
3-7 Days
Tier 3: Bulk Manufacturers Apollo Scientific, SynQuest, JHECHEM>100 gLow ($)2-4 Weeks
Procurement Decision Matrix (DOT Visualization)

The following decision tree outlines the logical flow for sourcing this compound based on project phase and budget.

SourcingStrategy Start Requirement Analysis ScaleCheck Required Quantity? Start->ScaleCheck SmallScale < 5 Grams (Hit-to-Lead) ScaleCheck->SmallScale LargeScale > 10 Grams (Scale-up/Process) ScaleCheck->LargeScale Tier1 Tier 1 Supplier (Sigma/Thermo) Priority: Speed SmallScale->Tier1 Urgent Need Tier2 Tier 2 Supplier (Combi-Blocks/Enamine) Priority: Cost/Diversity SmallScale->Tier2 Standard Stock CostAnalysis Cost Analysis: Commercial vs. In-House LargeScale->CostAnalysis BuyBulk Purchase Bulk (SynQuest/Apollo) CostAnalysis->BuyBulk Price < $20/g Synthesize In-House Synthesis (From Benzoic Acid) CostAnalysis->Synthesize Price > $50/g or Stockout

Figure 1: Strategic sourcing decision tree for fluorinated building blocks.

Part 3: Synthetic Utility & Protocols (The "Expertise" Pillar)

If commercial stock is unavailable or cost-prohibitive at scale, this compound can be synthesized robustly from 3-Fluoro-4-methylbenzoic acid (CAS 350-28-7), which is often 50-70% cheaper per gram.

Protocol: Conversion of Acid to Amide

Reaction Type: Acid Chloride Activation followed by Amination.

Materials:

  • 3-Fluoro-4-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

  • Ammonium Hydroxide (28% NH₃ in H₂O) or Ammonia gas

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve 3-Fluoro-4-methylbenzoic acid in anhydrous DCM under nitrogen atmosphere.

    • Add Thionyl Chloride dropwise at 0°C.

    • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

    • Checkpoint: Evaporate a small aliquot and check IR for carbonyl shift (Acid ~1680 cm⁻¹ → Acid Chloride ~1770 cm⁻¹).

    • Remove excess SOCl₂ via rotary evaporation (add toluene and evaporate twice to azeotrope traces).

  • Amination:

    • Redissolve the crude acid chloride in dry THF or DCM.

    • Cool to 0°C.

    • Add aqueous Ammonium Hydroxide (excess, 5–10 eq) slowly, or bubble NH₃ gas through the solution. Caution: Exothermic.

    • Stir at room temperature for 1 hour.

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Synthesis & QC Workflow (DOT Visualization)

SynthesisQC Precursor 3-Fluoro-4-methylbenzoic Acid (CAS 350-28-7) Activation Activation (SOCl2 / Reflux) Precursor->Activation Intermediate Acid Chloride (Transient) Activation->Intermediate Amination Amination (NH4OH / 0°C) Intermediate->Amination Product Crude Benzamide Amination->Product QC QC Validation (NMR / HPLC) Product->QC QC->Product Fail (Recrystallize) Final Pure this compound QC->Final Pass (>98%)

Figure 2: Synthetic pathway and Quality Control loop for in-house production.

Part 4: Quality Assurance & Validation (The "Trustworthiness" Pillar)

When receiving a commercial batch or validating synthesis, rely on the following analytical markers. A Certificate of Analysis (CoA) without raw data is insufficient for GLP/GMP research.

1H NMR Validation (DMSO-d6, 400 MHz)
  • Amide Protons: Look for two broad singlets (or one very broad hump) between 7.8 – 8.2 ppm . These are exchangeable with D₂O.

  • Aromatic Region: Three distinct signals in the 7.0 – 7.8 ppm range. The coupling constants (

    
     values) will reflect the 1,2,4-substitution pattern.
    
  • Methyl Group: A singlet (or doublet due to long-range F-coupling) around 2.2 – 2.3 ppm .

  • Impurity Check: Watch for a peak at ~10-12 ppm (residual Benzoic Acid) or ~2.5/3.3 ppm (DMSO/Water signals).

HPLC Purity check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% to 95% over 10 min).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: >95% area integration for research; >98% for biological screening.

References

  • Sigma-Aldrich. this compound Product Detail (CAS 170726-98-4).[3] Retrieved from

  • Combi-Blocks. Product Catalog: Fluorinated Benzamides. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2774577: this compound. Retrieved from

  • SynQuest Laboratories. Safety Data Sheet (SDS) - this compound. Retrieved from [4]

  • ChemicalBook. this compound Properties and Suppliers. Retrieved from [5]

Sources

A Technical Guide to 3-Fluoro-4-methylbenzamide: Synthesis, Properties, and Application as a Core Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-Fluoro-4-methylbenzamide, a crucial intermediate in modern pharmaceutical synthesis. We will explore its chemical properties, detailed synthetic protocols, and its pivotal role in the development of significant therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this compound.

Introduction to this compound

This compound is an aromatic organic compound featuring a benzamide core structure substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.[1][2] Its strategic functionalization makes it a valuable building block in medicinal chemistry. The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3]

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 175277-86-8 (also listed as 170726-98-4)[1][2]
Molecular Formula C₈H₈FNO[1][4]
Molecular Weight 153.15 g/mol [1][4]
IUPAC Name This compound[2]
Physical Form Solid

Synthesis and Mechanism

The most direct and common laboratory synthesis of this compound involves the amidation of its corresponding carboxylic acid, 3-Fluoro-4-methylbenzoic acid.[5] This transformation is a cornerstone of organic synthesis and can be achieved through several methods, most of which involve the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

General Reaction Scheme

The conversion of a carboxylic acid to a primary amide requires overcoming the unfavorable acid-base reaction between the carboxylic acid and ammonia. Direct heating of the ammonium salt can produce the amide but often requires harsh conditions.[6][7] A more controlled and efficient approach involves the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Causality in Protocol Design: The Role of an Activating Agent

Directly reacting a carboxylic acid with ammonia is generally inefficient as it primarily forms a stable ammonium carboxylate salt.[8] To drive the reaction towards amide formation under milder conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of activating agents like Thionyl Chloride (SOCl₂) or coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[9]

Using SOCl₂ converts the carboxylic acid to a highly reactive acyl chloride. This intermediate readily reacts with ammonia to form the desired amide. The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 3-Fluoro-4-methylbenzoic Acid SOCl2 Thionyl Chloride (SOCl₂) Carboxylic_Acid->SOCl2 Activation Acyl_Chloride 3-Fluoro-4-methylbenzoyl chloride SOCl2->Acyl_Chloride Forms reactive intermediate Ammonia Ammonia (NH₃) Acyl_Chloride->Ammonia Nucleophilic Attack Amide This compound Ammonia->Amide Forms final product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

Objective: To synthesize this compound from 3-Fluoro-4-methylbenzoic acid.

Materials:

ReagentFormulaM.W. ( g/mol )Purpose
3-Fluoro-4-methylbenzoic acidC₈H₇FO₂154.14Starting Material
Thionyl chloride (SOCl₂)SOCl₂118.97Activating Agent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Ammonium hydroxide (NH₄OH)NH₄OH35.04Ammonia Source

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the conversion to the acyl chloride by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amidation: In a separate flask, prepare a cooled (0 °C) solution of concentrated ammonium hydroxide (excess) in DCM.

  • Slowly add the acyl chloride solution from step 5 to the stirred ammonium hydroxide solution. A white precipitate of the amide will form.

  • Stir the reaction mixture vigorously for 1 hour at 0 °C.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford a white solid.

Role as a Pharmaceutical Intermediate: Synthesis of Enzalutamide

This compound and its derivatives are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, the structurally related compound, 4-amino-2-fluoro-N-methylbenzamide , is a key intermediate for the anti-prostate cancer drug Enzalutamide (MDV3100).[9][10][11] Enzalutamide is a potent androgen receptor antagonist.[9][11]

The synthesis of this key Enzalutamide intermediate often starts from 2-fluoro-4-nitrotoluene, which is oxidized to 2-fluoro-4-nitrobenzoic acid. This acid is then converted to an N-methylamide, followed by the reduction of the nitro group to an amine.[11] This highlights the industrial relevance of the fluoro-benzamide scaffold.

G Start 2-Fluoro-4-nitrotoluene Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Acid 2-Fluoro-4-nitrobenzoic Acid Oxidation->Acid Amidation Amidation (e.g., SOCl₂, then CH₃NH₂) Acid->Amidation Nitro_Amide 2-Fluoro-4-nitro-N-methylbenzamide Amidation->Nitro_Amide Reduction Reduction (e.g., Pd/C, H₂) Nitro_Amide->Reduction Key_Intermediate 4-Amino-2-fluoro-N-methylbenzamide Reduction->Key_Intermediate Final_API Enzalutamide (MDV3100) Key_Intermediate->Final_API Further Coupling Steps

Caption: Synthetic pathway to the Enzalutamide intermediate.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before use.[12]

Key Safety Information:

  • Hazard Statements:

    • H315: Causes skin irritation.[4][12]

    • H319: Causes serious eye irritation.[4][12]

    • H335: May cause respiratory irritation.[4][12]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][12]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][12]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Table 2: GHS Hazard Pictograms

PictogramMeaning

Warning - Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its synthesis from readily available precursors is straightforward, and its structure contains the key functionalities—a nucleophilic/directing amide group and a bioisosteric fluorine atom—that are highly sought after in modern drug design. Its utility, exemplified by its relation to the synthesis of vital drugs like Enzalutamide, underscores its importance as a high-value pharmaceutical intermediate. Continued exploration of this and similar fluorinated building blocks will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. [Link]

  • the preparation of amides - Chemguide. [Link]

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Amide Formation from Carboxylic Acids - YouTube. [Link]

  • 3-fluoro-N-[(4-methylphenyl)methyl]benzamide - C15H14FNO | CSSS00026328168. [Link]

  • This compound | C8H8FNO | CID 2774577 - PubChem. [Link]

  • 3-Fluoro-4-formyl-N-methylbenzamide | C9H8FNO2 | CID 131572088 - PubChem. [Link]

  • The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
  • (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. [Link]

  • Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles - Xingwei Li. [Link]

Sources

Strategic Fluorination: A Comparative Technical Guide to 3-Fluoro-4-methylbenzamide vs. 4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Advantage

In the optimization of lead compounds, the transition from 4-methylbenzamide (Compound A) to 3-Fluoro-4-methylbenzamide (Compound B) represents a classic "fluorine scan" strategy. While 4-methylbenzamide provides a robust scaffold for fragment-based drug discovery, it suffers from specific metabolic liabilities—primarily benzylic oxidation.

This guide details the structural, physicochemical, and metabolic divergences between these two analogs. The introduction of a fluorine atom at the ortho position to the methyl group (C3) is not merely a steric modification; it is an electronic calibration designed to modulate pKa, lipophilicity (LogP), and metabolic half-life (


) without disrupting the core pharmacophore binding.

Part 1: Physicochemical Profiling & Electronic Landscape

The substitution of Hydrogen with Fluorine induces significant electronic changes due to fluorine's high electronegativity (3.98 Pauling scale) and its capacity as a hydrogen bond acceptor.[1]

Comparative Data Table
Property4-methylbenzamide (Parent)This compound (Analog)Impact of Fluorination
Formula


-
MW ( g/mol ) 135.16153.15+18 Da (Negligible steric penalty)
cLogP (Predicted)~0.9 - 1.1~1.3 - 1.5Increased Lipophilicity (+0.4 units)
Hammett

(para)
-0.17 (Methyl)+0.06 (Fluoro)Electron Withdrawal
H-Bond Acceptors 1 (Carbonyl O)2 (Carbonyl O + F)Potential for new multipolar interactions
Polar Surface Area 43.09

43.09

Minimal change (F is not polar H-bond donor)
Electronic & Conformational Effects

The Dipole Moment Shift: In 4-methylbenzamide, the methyl group is an electron donor (+I effect). In the fluorinated analog, the fluorine atom exerts a strong inductive withdrawal (-I effect) on the ring system. This reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution (e.g., by CYP450 enzymes).

The "Orthogonal" Conformation: Fluorine substitution at the ortho position relative to the methyl group creates a specific steric and electrostatic environment. Unlike larger halogens (Cl, Br), Fluorine's Van der Waals radius (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to mimic the parent shape while altering the preferred conformation of the amide bond via the gauche effect or dipole-dipole repulsion, potentially locking the bioactive conformation [1].

Part 2: Metabolic Stability & The "Metabolic Block"

The most critical functional difference lies in metabolic fate. The methyl group in 4-methylbenzamide is a "soft spot" for Cytochrome P450-mediated oxidation.

Mechanism of Action
  • Parent (4-methylbenzamide): CYP450 enzymes typically attack the benzylic carbon (the methyl group), converting it to a benzyl alcohol, then to a carboxylic acid (rapid clearance).

  • Analog (this compound): The C-F bond is metabolically inert (approx. 116 kcal/mol bond energy). More importantly, the electronegative fluorine deactivates the adjacent methyl C-H bonds, raising the activation energy required for hydrogen abstraction by the CYP450 iron-oxo species [2].

Metabolic Pathway Visualization

MetabolicPathways Parent 4-methylbenzamide Metabolite1 Benzylic Alcohol (Intermediate) Parent->Metabolite1 CYP450 (Rapid Oxidation) Analog This compound Metabolite2 Benzoic Acid Deriv. (Rapid Excretion) Metabolite1->Metabolite2 Dehydrogenase Stable Metabolically Stable (Extended t1/2) Analog->Stable F-Block Effect Shunt Minor Ring Hydroxylation Analog->Shunt Slow Pathway

Figure 1: Comparative metabolic fate. The fluorinated analog resists the rapid benzylic oxidation pathway common to the parent compound.

Part 3: Synthetic Pathways[2]

Synthesizing the fluorinated analog requires navigating the deactivated ring system. Standard Friedel-Crafts alkylations are difficult on deactivated rings; therefore, the route typically starts from the pre-functionalized benzoic acid.

Recommended Synthetic Protocol (Amidation)

Reagents: 3-Fluoro-4-methylbenzoic acid, Thionyl Chloride (


), Ammonia (

) or Ammonium Hydroxide.
  • Activation: Convert the carboxylic acid to the acid chloride to overcome the nucleophilic resistance.

  • Amidation: React with ammonia.

Synthesis Start 3-Fluoro-4-methylbenzoic acid (Precursor) Inter Acid Chloride Intermediate (Highly Reactive) Start->Inter SOCl2, Reflux (- SO2, - HCl) Product This compound (Target) Inter->Product NH3 (aq/gas), 0°C Schotten-Baumann conditions

Figure 2: Two-step synthesis via acid chloride activation to ensure high yield despite electronic deactivation.

Step-by-Step Laboratory Protocol

Objective: Synthesis of this compound (10g scale).

  • Chlorination:

    • Charge a 100mL RBF with 10.0g (64.9 mmol) of 3-Fluoro-4-methylbenzoic acid .

    • Add 20 mL Thionyl Chloride (

      
      ) and 2 drops of DMF (catalyst).
      
    • Reflux at 80°C for 3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to remove excess

      
      . Result: Yellow oil (Acid Chloride).
      
  • Amidation:

    • Dissolve the crude acid chloride in 30 mL dry Dichloromethane (DCM).

    • Cool a separate flask containing 50 mL Ammonium Hydroxide (28%

      
      ) to 0°C.
      
    • Add the DCM solution dropwise to the ammonia solution with vigorous stirring.

    • Observation: Immediate formation of white precipitate.

  • Workup:

    • Filter the precipitate. Wash with cold water (

      
      ) to remove ammonium salts.
      
    • Recrystallize from Ethanol/Water (1:1).

    • Yield Expectations: >85%.

Part 4: Experimental Validation (Self-Validating System)

To verify the "Metabolic Block" hypothesis, researchers must perform an intrinsic clearance (


) assay.
Microsomal Stability Assay Protocol

Rationale: This assay compares the disappearance rate of the parent compound vs. the fluorinated analog in the presence of liver microsomes (RLM/HLM).

Materials:

  • Test Compounds (1 µM final conc.)

  • Pooled Human Liver Microsomes (0.5 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix Microsomes and Buffer (PBS pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Immediately add to 150 µL Quench Solution. Centrifuge (4000g, 10 min).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion transitions.

Data Analysis: Plot


 vs. time. The slope 

determines half-life:

Success Criteria:

  • 4-methylbenzamide: Expect

    
     min (High clearance due to methyl oxidation).
    
  • This compound: Expect

    
     min (Improved stability).
    

References

  • Thacker, J. C. R., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation. ACS Publications.[2] Available at: [Link]

  • Hagenaars, et al. (2018). The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

amide hydrolysis conditions for 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Protocols for 3-Fluoro-4-methylbenzamide

Executive Summary

This application note details validated protocols for the hydrolysis of This compound (CAS: 170726-98-4) to its corresponding acid, 3-Fluoro-4-methylbenzoic acid . While amide hydrolysis is a fundamental transformation, the specific electronic and steric environment of the 3-fluoro-4-methyl motif requires tailored conditions to maximize yield and minimize defluorination or side reactions.

We present three distinct methodologies:

  • Alkaline Hydrolysis (Method A): The standard high-throughput approach.

  • Acidic Hydrolysis (Method B): For substrates sensitive to base or requiring direct precipitation.[1]

  • Nitrite-Mediated Hydrolysis (Method C): A mild, low-temperature alternative for primary amides.

Chemical Context & Mechanistic Insight

The hydrolysis of benzamides is governed by the electronic nature of the aromatic ring. For This compound , two competing effects influence reactivity:

  • 3-Fluoro Group (Meta-EWG): The fluorine atom is meta to the carbonyl. It exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. This accelerates nucleophilic attack (e.g., by OH⁻).[1]

  • 4-Methyl Group (Para-EDG): The methyl group is para to the carbonyl. It exerts a weak electron-donating effect via hyperconjugation and induction (+I), which slightly stabilizes the ground state amide and retards nucleophilic attack.[1]

Net Reactivity: The strong -I effect of the fluorine generally dominates the weak +I effect of the methyl group. Consequently, this substrate typically hydrolyzes faster than unsubstituted benzamide under alkaline conditions.[1]

Critical Stability Note: The C-F bond on the aromatic ring is generally stable under standard reflux conditions (100°C). However, prolonged exposure to super-heated caustic conditions (>140°C) should be avoided to prevent nucleophilic aromatic substitution (


) of the fluoride, although this is rare without strong ortho/para withdrawing groups (like nitro).[1]

Experimental Protocols

Method A: Alkaline Hydrolysis (Recommended)

Best for: High yields, standard laboratory synthesis, and scale-up.[1]

Principle: Hydroxide ions act as nucleophiles, attacking the carbonyl carbon to form a tetrahedral intermediate, which collapses to release ammonia.[1]

Reagents:

  • This compound (1.0 equiv)

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution (5.0 equiv)[1]

  • Ethanol (EtOH) or Methanol (MeOH) [Co-solvent for solubility][1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the amide (10 mmol, ~1.53 g) in Ethanol (15 mL).

  • Addition: Add 2.0 M NaOH (25 mL, 50 mmol). The mixture may become slightly turbid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC or HPLC. The disappearance of the starting material peak (approx.

      
       distinct from acid) indicates completion.[1]
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove ethanol.[1]

    • Dilute the aqueous residue with water (10 mL) if necessary.[1]

    • Acidification: Slowly add 6 M HCl to the stirring aqueous solution until pH < 2. The product, 3-Fluoro-4-methylbenzoic acid , will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45°C.

Expected Yield: >90%

Method B: Acidic Hydrolysis

Best for: Cases where basic conditions cause side reactions or if the salt form is difficult to purify.

Principle: Protonation of the carbonyl oxygen makes the carbon highly electrophilic, allowing attack by weak nucleophiles (water).[1]

Reagents:

  • This compound (1.0 equiv)

  • Sulfuric Acid (H₂SO₄), 6 M or Glacial Acetic Acid/HCl mix.[1]

Protocol:

  • Setup: Mix the amide (10 mmol) with 6 M H₂SO₄ (20 mL). If the substrate is not wetted well, add Glacial Acetic Acid (5 mL) to increase solubility.[1]

  • Reaction: Heat to reflux (100–110°C) for 6–12 hours . Acid hydrolysis is kinetically slower than basic hydrolysis for this substrate.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture onto crushed ice (~50 g).

    • The product should precipitate. If not, extract with Ethyl Acetate (3 x 20 mL).[1]

  • Purification: If extracted, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2] Recrystallize from Ethanol/Water if necessary.[1]

Method C: Nitrite-Mediated Hydrolysis (Mild)

Best for: Primary amides, mild conditions (room temp to 60°C), avoiding harsh reflux.[1]

Principle: Diazotization of the primary amide nitrogen generates a highly unstable N-nitroso amide or diazonium species, which rapidly decomposes to the acid and nitrogen gas.[1]

Reagents:

  • This compound (1.0 equiv)

  • Sodium Nitrite (NaNO₂) (2.5 equiv)[1]

  • Sulfuric Acid (H₂SO₄) (3 equiv) in Water/Acetic Acid.[1]

Protocol:

  • Dissolution: Dissolve the amide (5 mmol) in a mixture of Glacial Acetic Acid (10 mL) and concentrated H₂SO₄ (1 mL).

  • Addition: Cool to 0–5°C. Slowly add an aqueous solution of NaNO₂ (12.5 mmol in 5 mL water) dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. If reaction is sluggish, heat to 50°C.

    • Observation: Evolution of N₂ gas bubbles indicates reaction progress.[1]

  • Workup: Pour into ice water. The carboxylic acid precipitates. Filter and wash.[1][2][3]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the three methods.

HydrolysisWorkflow Start Start: this compound CheckSolubility Check Solubility / Sensitivity Start->CheckSolubility MethodA Method A: Basic Hydrolysis (NaOH/EtOH, Reflux) *Standard High Yield* CheckSolubility->MethodA Stable/Standard MethodB Method B: Acidic Hydrolysis (H2SO4/AcOH, Reflux) *For Base-Sensitive Systems* CheckSolubility->MethodB Base Sensitive MethodC Method C: Nitrite-Mediated (NaNO2/H2SO4, Mild Temp) *For Thermal Sensitivity* CheckSolubility->MethodC Thermally Sensitive Intermediate Reaction Monitoring (HPLC/TLC) MethodA->Intermediate MethodB->Intermediate MethodC->Intermediate WorkupA Workup A: Evaporate EtOH -> Acidify (HCl) -> Precipitate Intermediate->WorkupA From Method A WorkupB Workup B: Pour onto Ice -> Filter/Extract Intermediate->WorkupB From Method B WorkupC Workup C: Quench with Water -> Filter Intermediate->WorkupC From Method C Product Product: 3-Fluoro-4-methylbenzoic acid (Solid, White) WorkupA->Product WorkupB->Product WorkupC->Product

Caption: Decision matrix and process flow for the hydrolysis of this compound.

Analytical Validation (PAT)

To ensure scientific integrity, the product must be validated against the following parameters.

ParameterSpecification (Expected)Method
Appearance White to off-white crystalline solidVisual
Melting Point 168–172°C (Lit. varies, check specific isomer)Capillary MP
¹H NMR (DMSO-d₆) δ 12.9 (br s, 1H, COOH), 7.6–7.7 (m, 2H, Ar-H), 7.4 (t, 1H, Ar-H), 2.3 (s, 3H, CH₃)400 MHz NMR
¹⁹F NMR Single peak approx -115 to -120 ppmF-NMR
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water (0.1% TFA)

Troubleshooting Guide:

  • Incomplete Reaction: If starting material persists after 6 hours (Method A), add more NaOH (up to 10 equiv total) or increase temperature by switching solvent to n-Propanol (bp 97°C).

  • Product Oiling Out: If the acid comes out as an oil upon acidification, extract with DCM, dry, and triturate with Hexanes to induce crystallization.[1]

References

  • Substituent Effects in Amide Hydrolysis

    • Meloche, I., & Laidler, K. J. (1951).[1] Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society, 73(4), 1712–1715.[1] Link[1]

  • General Protocol for Benzamide Hydrolysis

    • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Section 9.14: Hydrolysis of Amides).

  • Nitrite-Mediated Hydrolysis (Mild Conditions)

    • Hrabalek, A. (2002).[1] Replacement of the Amide Group by the Carboxyl Group.[4] Synthetic Communications, 32(21).[1] (General methodology for converting primary amides to acids using NaNO2).[1]

  • Physical Properties & Characterization

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 2774577, this compound. Link[1]

Sources

Application Notes & Protocols: Strategic Coupling of 3-Fluoro-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Fluorinated Benzamide Scaffold

3-Fluoro-4-methylbenzamide is a valuable building block in the landscape of modern medicinal chemistry and materials science. The strategic placement of the fluorine atom and methyl group on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, derivatives of this scaffold are frequently explored as core components in the development of novel pharmaceuticals and functional materials. The primary amide functionality serves as a versatile chemical handle, enabling a diverse array of coupling reactions to construct complex molecular architectures.

This guide provides an in-depth exploration of key catalytic strategies for the derivatization of this compound. We will move beyond simple procedural lists to dissect the causality behind reagent selection and protocol design, focusing on palladium- and copper-catalyzed N-arylation, advanced palladium-catalyzed C-C bond formation via C-N bond cleavage, and regioselective C-H functionalization. Each section is designed to provide researchers with both the practical steps and the theoretical understanding necessary for successful implementation and adaptation.

N-Arylation Strategies: Forging the C-N Bond

The construction of an N-aryl amide linkage is a cornerstone transformation in organic synthesis. This section details the two most powerful catalytic systems for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for forming C-N bonds.[1] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of phosphine ligand is critical, as it modulates the catalyst's stability, activity, and ability to facilitate the key steps of oxidative addition and reductive elimination.[2] For amide coupling, bulky, electron-rich phosphine ligands are generally preferred as they promote the challenging reductive elimination step to form the C-N bond.[3]

Causality of Reagent Selection:

  • Palladium Precatalyst: Precatalysts like G3 or G4 Palladacycles are often used because they are air-stable and efficiently generate the active Pd(0) species in solution.

  • Ligand: Bulky biarylphosphine ligands (e.g., BrettPhos, XPhos) are state-of-the-art. Their steric bulk accelerates reductive elimination, which is often the rate-limiting step for C-N bond formation.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amide, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[4]

Buchwald_Hartwig_Amination pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar)Pd(II)(X)L pd0->oa_complex amide_complex Amide Complex [(Ar)Pd(II)(Amide)L] oa_complex->amide_complex amide_complex->pd0 Ar-Amide product_complex Product Complex reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition ligand_exchange_label Amide Binding & Deprotonation aryl_halide Ar-X aryl_halide->pd0 amide Amide-H + Base amide->oa_complex Suzuki_Amide_Coupling pd0 Pd(0)(NHC) oa_complex Oxidative Addition (Acyl)Pd(II)(NR₂)L pd0->oa_complex transmetal Transmetalation Complex (Acyl)Pd(II)(Ar)L oa_complex->transmetal transmetal->pd0 Ar-Acyl (Ketone) reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition (C-N Cleavage) transmetal_label Transmetalation amide R-CO-NR'₂ amide->pd0 boronic_acid Ar-B(OH)₂ + Base boronic_acid->oa_complex Experimental_Workflow start Weigh Reagents & Catalyst System setup Assemble Glassware (under Inert Atmosphere) start->setup reaction Add Solvents & Heat to Temperature setup->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench & Aqueous Workup (Extraction) monitor->workup Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify analyze Characterization (NMR, MS) purify->analyze finish Pure Product analyze->finish

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-4-methylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Fluoro-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material using recrystallization. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure this compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. Because the desired compound is present in a much higher concentration than the impurities, it will selectively form a crystal lattice. Most impurities, being present in smaller amounts, will remain dissolved in the cold solvent (the "mother liquor").[1] The success of this technique hinges on selecting a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Q2: How do I select the best solvent for recrystallizing this compound?

Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: It must dissolve your compound completely when hot or boiling.

  • Low-Temperature Insolubility: It should provide poor solubility for your compound when cold or at room temperature, allowing for maximum recovery.

  • Impurity Solubility: It should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Inertness: The solvent must not react with this compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.

For an aromatic amide like this compound, polar solvents are often a good starting point.[2] A systematic screening approach, as detailed in the protocol section, is the most reliable method. The following table provides a predictive guide for solvent screening based on general principles for similar compounds.[3]

SolventPolarityBoiling Point (°C)Predicted Solubility (Cold)Predicted Solubility (Hot)Notes
WaterHigh100LowLow to ModerateMay be a good choice if the compound is sufficiently polar.[4]
EthanolHigh78.5ModerateHighA common and effective solvent for amides.[5] An ethanol/water mixture could be an excellent two-solvent system.
AcetoneMedium56HighVery HighMay be too good a solvent, leading to low recovery. Could be used as the "soluble" solvent in a two-solvent system.[3]
Ethyl AcetateMedium77ModerateHighA good candidate for single-solvent recrystallization.
TolueneLow111LowModerate to HighGood for aromatic compounds; higher boiling point requires careful handling.[4]
HexaneLow69Very LowVery LowUnlikely to be a good single solvent but is an excellent "anti-solvent" for a two-solvent system with a more polar solvent like ethyl acetate or acetone.[6]

Q3: What is the target melting point for pure this compound?

While a boiling point of 160-162°C is cited by some suppliers, a definitive, experimentally verified melting point is not consistently reported in readily available literature.[7] Therefore, the primary indicator of purity will be the melting point range. Crude, impure material will typically melt over a broad temperature range and at a lower temperature than the pure compound. A successful recrystallization will yield crystals with a sharp melting point range (typically < 2°C). It is critical to measure the melting point of your crude material before purification and compare it to the final product.

Experimental Protocol: Recrystallization of this compound

This protocol is divided into two essential stages: selecting an appropriate solvent system and performing the purification.

Part A: Solvent Screening Workflow

This micro-scale experiment is crucial to identify the optimal solvent or solvent pair before committing your entire batch of crude material.

cluster_setup Setup cluster_screening Screening at Room Temperature cluster_heating Screening at Elevated Temperature cluster_cooling Cooling & Crystal Formation cluster_decision Decision s1 Place ~20-30 mg of crude This compound into 6 separate test tubes. s2 To each tube, add 0.5 mL of a different test solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane). s1->s2 s3 Agitate vigorously. Observe solubility. s2->s3 s4 Is the compound fully soluble? s3->s4 s5 Gently heat the insoluble suspensions in a water bath. s4->s5 No d3 Solvent is too good. Consider for two-solvent system (as the soluble solvent). s4->d3 Yes s6 Does the compound dissolve completely? s5->s6 s7 Remove from heat. Allow to cool slowly to RT, then place in an ice bath. s6->s7 Yes d4 Insoluble even when hot. Consider for two-solvent system (as the anti-solvent). s6->d4 No s8 Do abundant crystals form? s7->s8 d1 Ideal Single Solvent! Proceed to Part B. s8->d1 Yes d2 Poor Solvent. Discard. s8->d2 No

Caption: Workflow for selecting a recrystallization solvent.

Part B: Main Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude material to dissolve it completely with stirring and gentle heating. Add the solvent in small portions, allowing the solution to return to a boil between additions.[8]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, sand) or if the solution is colored, a hot filtration is necessary. To remove colored impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform the hot filtration. To perform a hot filtration, pre-heat a funnel (stemless or short-stemmed) and a filter paper with hot solvent vapor. Place this into a clean, pre-warmed receiving flask and pour the hot solution through quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For a more thorough drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the yield and measure the melting point of the dried, purified crystals. Compare this to the melting point of the crude starting material.

Troubleshooting Guide

Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

This is a common issue, often indicating that the solution is not supersaturated.[5][7] Here is a logical progression of steps to induce crystallization:

start No Crystals Formed in Cold Solution step1 1. Scratch the inner wall of the flask with a glass rod at the solution's surface. start->step1 check1 Crystals form? step1->check1 step2 2. Add a 'seed crystal' of the crude or pure compound. check1->step2 No end_ok Success! Collect crystals. check1->end_ok Yes check2 Crystallization begins? step2->check2 step3 3. Solution is likely not saturated. Heat the solution to boiling and reduce the solvent volume by ~10-20%. check2->step3 No check2->end_ok Yes step4 4. Repeat the cooling process (slow cool to RT, then ice bath). step3->step4 end_fail Problem persists. Re-evaluate solvent choice or recover material by full evaporation and re-attempt. step4->end_fail

Caption: Decision tree for inducing crystallization.

  • Explanation: Scratching the glass creates microscopic imperfections that serve as nucleation sites for crystal growth.[5] A seed crystal provides a perfect template for other molecules to deposit onto, initiating the crystallization process. If these methods fail, it almost always means too much solvent was used.[7] Boiling off some solvent increases the concentration of your compound, leading to supersaturation upon cooling.

Q: My compound separated as an oil instead of crystals. What went wrong and how can I fix it?

"Oiling out" occurs when the compound's solubility is exceeded while the solution is still above the compound's melting point, or if the solution is supersaturated to a very high degree.[9] Impurities can also promote oiling out.

  • Immediate Action: Try to redissolve the oil by heating the solution and adding a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • If Oiling Persists: This indicates a poor solvent choice. The boiling point of the solvent may be too high. Alternatively, the polarity difference between your compound and the solvent is too large. In this case, it is best to recover the compound by evaporating the solvent and re-attempting the recrystallization with a different solvent or a mixed-solvent system. For example, if you used toluene, try ethyl acetate. If you used a single solvent, try a two-solvent system like ethyl acetate/hexane.

Q: My final yield is very low. What are the likely causes?

A poor yield (e.g., less than 50%) can be frustrating. Several factors could be responsible:[5]

  • Excess Solvent: Using too much solvent during the initial dissolution is the most common cause. A significant portion of your compound will remain in the mother liquor.

  • Premature Crystallization: If the compound crystallized in the funnel during hot filtration, this portion is lost from the final filtrate.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can redissolve a portion of the product.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the cold solvent, losses will be high.

  • Troubleshooting: If you still have the mother liquor, you can try to recover a "second crop" of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure than the first. For future attempts, be meticulous about using the absolute minimum amount of hot solvent for dissolution.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Weldon, P. (n.d.). Recrystallization - Part 2. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • FSU Department of Chemistry. (n.d.). Crystallization Solvents. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]

  • Wang, L., et al. (2015). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate. [Link]

Sources

solving solubility issues of 3-Fluoro-4-methylbenzamide in water

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 3-Fluoro-4-methylbenzamide Solubility

Introduction: Understanding the Challenge

This compound is a substituted aromatic amide of increasing interest in medicinal chemistry and materials science. As with many benzamide derivatives, researchers frequently encounter challenges with its limited aqueous solubility.[1][2] This guide provides a comprehensive, experience-driven framework for diagnosing and systematically resolving these solubility issues. Our approach is grounded in the physicochemical properties of the molecule, offering not just protocols, but the scientific rationale behind them.

Physicochemical Profile: The "Why" Behind Poor Solubility

Understanding the inherent properties of this compound is the first step in troubleshooting. Its molecular structure dictates its interaction with water. The benzamide group can participate in hydrogen bonding, but the aromatic ring and methyl group introduce significant hydrophobicity.[1][3]

PropertyValue / DescriptionImplication for Aqueous Solubility
Molecular Formula C₈H₈FNO[4][5]-
Molecular Weight 153.15 g/mol [4]-
Structure Aromatic ring with fluoro, methyl, and carboxamide substituents.The non-polar benzene ring and methyl group limit interaction with polar water molecules.
pKa (estimated) ~13-15 (Amide N-H)[2][6]The amide group is very weakly acidic and not readily ionizable under typical aqueous pH ranges (1-12).[2]
XLogP3 (Predicted) 1.3[7]A positive LogP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, signifying low water solubility.
Hydrogen Bonding The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O).[1][2]While this facilitates some interaction with water, it is often insufficient to overcome the molecule's hydrophobicity.[1][3]
Physical Form SolidEnergy is required to break the crystal lattice before dissolution can occur.

Quick-Start FAQs

Q1: My this compound won't dissolve in water at my target concentration. What's the first thing I should try? A: For initial screening, attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400 before adding it to your aqueous buffer.[8][9][10] This is often the quickest path to a clear solution for stock preparation.

Q2: I see a precipitate form when I add my DMSO stock solution to my aqueous buffer. What is happening? A: This is "fall-out" or precipitation, which occurs when the final concentration of the organic co-solvent is too low to maintain the solubility of your compound in the aqueous medium. The compound is crashing out of the solution. You may need to increase the percentage of the co-solvent, or explore other methods like cyclodextrin complexation.

Q3: Can I use pH adjustment to improve the solubility? A: Generally, this is not an effective strategy for amides.[2] Unlike amines or carboxylic acids, the amide functional group is not readily ionizable in the typical aqueous pH range of 1-12.[2][11] Drastic pH levels required to deprotonate the amide N-H are often incompatible with biological experiments.

Q4: Is heating a good way to dissolve the compound? A: Heating can temporarily increase solubility, but it is a high-risk solution. The compound may precipitate out of the solution as it cools to room or experimental temperature, leading to inaccurate concentrations and potential artifacts. Use this method with caution and always verify solubility at the final working temperature.

In-Depth Troubleshooting Guides

This section provides structured approaches to systematically overcome solubility challenges.

Issue 1: Compound Fails to Dissolve During Initial Stock Preparation

Possible Cause: The intrinsic aqueous solubility of this compound is very low, and the energy required to break the crystal lattice and solvate the molecule in water is too high.

Solution Pathway: Co-Solvency Approach.[8][12]

Co-solvents work by reducing the polarity of the water, thereby decreasing the interfacial tension between the hydrophobic compound and the aqueous medium, which enhances solvation.[8]

This workflow helps identify an optimal co-solvent system for your specific needs.

start Start: Weigh This compound solvents Select Co-solvents for Screening: - DMSO - Ethanol - PEG 400 - Propylene Glycol start->solvents dissolve Dissolve small, known amount in each co-solvent to create a high-concentration stock (e.g., 50-100 mM). solvents->dissolve titrate Add stock solution dropwise to aqueous buffer while vortexing. Observe for precipitation. dissolve->titrate aqueous Prepare Aqueous Test Buffers (e.g., PBS, TRIS) aqueous->titrate observe Determine max co-solvent % that maintains clarity. (e.g., 1%, 2%, 5% final vol.) titrate->observe No Precipitate select Select optimal co-solvent system that maximizes drug concentration and minimizes co-solvent percentage. titrate->select Precipitate (Note max conc.) observe->select end End: Optimized Stock Solution select->end

Caption: Workflow for Co-Solvent Screening.

  • Weigh Compound: Accurately weigh 1.53 mg of this compound.

  • Initial Dissolution: Add the compound to a sterile microcentrifuge tube. Add 20 µL of 100% DMSO. Vortex vigorously until the solid is completely dissolved. A brief sonication may assist.

  • Dilution: Add 80 µL of sterile water or your desired buffer to the DMSO concentrate. Vortex immediately.

  • Final Volume Adjustment: Add the remaining 900 µL of aqueous buffer to reach a final volume of 1 mL. This results in a 10 mM solution in 2% DMSO.

  • Inspection: Visually inspect the solution for any signs of precipitation or cloudiness against a dark background. If clear, the solution is ready for further dilution into experimental media.

Issue 2: Compound Precipitates at Final Dilution or During Experiment

Possible Cause: The final concentration of the co-solvent is too low, or the experimental medium (e.g., cell culture media with proteins) reduces the effective solubility.

Solution Pathway: Cyclodextrin Complexation.[13][14]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding the hydrophobic parts from water and increasing the apparent solubility of the complex.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[13][14]

start Is co-solvent approach (e.g., >5% DMSO) toxic or disruptive to the assay? use_cd Proceed with Cyclodextrin Complexation start->use_cd Yes optimize_cosolvent Optimize Co-solvent System (Try different solvents or ternary mixtures) start->optimize_cosolvent No end Final Formulation use_cd->end optimize_cosolvent->end

Caption: Decision logic for using cyclodextrins.

  • Molar Ratio: Determine the desired molar ratio of Drug:HP-β-CD. A 1:1 or 1:2 ratio is a good starting point. (M.W. of HP-β-CD is ~1400 g/mol ).

  • Prepare Paste: In a glass mortar, place the required amount of HP-β-CD. Add a small amount of water (e.g., 1:1 w/w water:cyclodextrin) to form a thick, uniform paste.

  • Add Compound: Gradually add the weighed this compound to the paste.

  • Knead: Knead the mixture vigorously with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.[13]

  • Dry: Transfer the paste to a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize: Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Solubility Test: Test the solubility of this complex powder in water. The resulting powder should be significantly more water-soluble than the original compound.

Summary of Solubilization Strategies

MethodPrincipleProsConsBest For
Co-solvency Reduces solvent polarity.[8]Simple, rapid, effective for many compounds.[8]Potential for co-solvent toxicity/interference in assays; risk of precipitation upon dilution.[8]Preparing concentrated stock solutions; initial solubility screening.
pH Adjustment Ionizes the compound to increase interaction with water.[10][11]Simple and effective for ionizable compounds.Not effective for neutral amides; requires non-physiological pH which can damage the compound or interfere with experiments.[2]Compounds with acidic or basic functional groups (not recommended for this compound).
Complexation Encapsulates the hydrophobic molecule within a soluble carrier.[13][14][15]Significant solubility enhancement; can increase stability; low toxicity.[14][15]More complex preparation; requires screening for the best cyclodextrin; increases formulation molecular weight.Solvent-sensitive assays (e.g., cell culture); achieving high aqueous concentrations without organic solvents.
Surfactants Form micelles that encapsulate the drug.[10]Can achieve high drug loading.Can interfere with biological membranes and assays; potential for toxicity.Specific drug delivery formulations; last resort after other methods fail.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
  • This compound | 170726-98-4. Sigma-Aldrich.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Benchchem.
  • Benzamide CAS#: 55-21-0. ChemicalBook.
  • Co-solvent: Significance and symbolism. (2025, December 23). Google AI Search.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
  • Amide. Wikipedia.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Solubility of Amides. Chemistry Stack Exchange.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC.
  • This compound | CAS 175277-86-8. Santa Cruz Biotechnology.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • This compound. Echemi.
  • This compound (C8H8FNO). PubChemLite.

Sources

Technical Support Center: 3-Fluoro-4-methylbenzamide Solvent Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3F4MB-SOLV-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Fluoro-4-methylbenzamide (CAS: 170726-98-4), a critical intermediate often used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors.

This molecule presents a specific set of physicochemical challenges:

  • The Fluorine Effect: The C3-fluorine atom increases lipophilicity (

    
    ) and lattice energy compared to non-fluorinated benzamides, often leading to "oiling out" during crystallization.
    
  • The Amide "Sticky" Factor: The primary amide moiety (

    
    ) creates strong intermolecular hydrogen bonding networks, resulting in poor solubility in non-polar solvents (e.g., Hexanes, Toluene) at room temperature.
    

This guide replaces generic advice with specific, chemically grounded troubleshooting workflows.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "I cannot get the starting material to dissolve in my standard reaction solvent (DCM or Toluene)."

Technical Analysis

This compound has a high melting point (~160-162°C) due to strong crystal lattice packing. Dichloromethane (DCM) and Toluene often lack the hydrogen-bond disrupting capability required to solvate the primary amide efficiently at ambient temperatures.

Solubility Profile & Recommendations
Solvent ClassSuitabilityRecommended SolventTechnical Rationale
Polar Aprotic High DMSO, DMF, NMP Excellent disruption of amide H-bonds. Warning: Hard to remove; use only if reaction requires high T (>100°C) or is water-tolerant.
Ethers Medium THF, 2-MeTHF Good balance. 2-MeTHF (Green alternative) offers higher boiling point (80°C) than THF, allowing better dissolution upon heating.
Alcohols High MeOH, EtOH, IPA Excellent solubility. Risk: Potential for transamidation or esterification if strong acid catalysts are present.
Esters Medium Ethyl Acetate (EtOAc) Moderate solubility. Best used as a crystallization solvent rather than a reaction medium for high-concentration steps.
Chlorinated Low DCM, Chloroform Poor solubility at RT. Requires high dilution, which slows reaction kinetics.
Interactive Troubleshooting: The Solubility Decision Tree

SolubilityTree Start Start: Solid won't dissolve CheckTemp Can you heat >50°C? Start->CheckTemp ReactionType Reaction Sensitivity? CheckTemp->ReactionType Yes SwitchSolvent Switch to DMF or DMSO (High Polarity) CheckTemp->SwitchSolvent No (Thermally unstable) Alcohol Use MeOH or EtOH (Reflux if needed) ReactionType->Alcohol Acid/Base Stable Aprotic Use THF or 2-MeTHF (Green Alternative) ReactionType->Aprotic Water/Proton Sensitive

Figure 1: Decision matrix for selecting the initial dissolution solvent based on thermal and chemical constraints.

Module 2: Reaction Optimization (Green Chemistry Focus)

User Issue: "I want to replace DCM/DMF in my coupling or dehydration reaction due to toxicity concerns."

The "Green" Swap Protocol

Modern pharmaceutical synthesis prioritizes replacing Class 1 and 2 solvents. For this compound, the following swaps are validated by polarity matching (Hansen Solubility Parameters).

Scenario A: Dehydration to Nitrile (Benzamide

Benzonitrile)

Reagents:


 or 

.
  • Legacy Solvent: DCM (Dichloromethane).

  • Issue: Poor solubility leads to heterogeneous reaction; DCM is a regulated carcinogen.

  • Recommended Replacement: 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (MeCN) .

    • Why: 2-MeTHF phase separates well from water during workup (unlike THF), allowing for easier washing of phosphorus byproducts. MeCN dissolves the amide completely, accelerating kinetics.

Scenario B: Nucleophilic Substitution / Coupling
  • Legacy Solvent: DMF (Dimethylformamide).

  • Issue: High boiling point makes removal difficult; potential mutagen.

  • Recommended Replacement: Gamma-Valerolactone (GVL) or EtOAc/Water (Biphasic) .

    • Why: For Schotten-Baumann type reactions, a biphasic system (EtOAc + Aqueous Base) often works better than homogenous DMF because the fluorinated benzamide partitions well into the organic phase, protecting it from hydrolysis.

Module 3: Purification & Recrystallization (The "Oiling Out" Fix)

User Issue: "My product comes out as a sticky oil instead of crystals."

Root Cause Analysis

The 3-Fluoro substituent lowers the melting point slightly relative to the non-fluorinated parent but significantly increases lipophilicity. When using a standard solvent/anti-solvent pair (like EtOAc/Hexane), the compound may reach a "liquid-liquid phase separation" (LLPS) point before it reaches the crystallization boundary.

Corrective Protocol: The "Seeded Cooling" Method

Reagents:

  • Solvent A (Good Solvent): Ethanol (EtOH) or Isopropanol (IPA) .

  • Solvent B (Anti-Solvent): Water or Heptane .

Step-by-Step Procedure:

  • Dissolution: Dissolve crude this compound in the minimum amount of boiling Solvent A (e.g., EtOH).

  • Initial Cooling: Remove from heat and let cool to ~50°C.

  • Seeding (Critical): Add a tiny crystal of pure product. If none exists, scratch the glass wall with a rod to induce nucleation.

  • Anti-Solvent Addition: Add Solvent B dropwise until the solution turns slightly turbid.

    • Note: If it turns into an oil immediately, you added Solvent B too fast or the temperature is too high. Re-heat to clear solution.

  • Slow Ramp: Allow to cool to Room Temperature (RT) over 2 hours. Do not plunge into ice immediately.

  • Harvest: Filter the white needles/plates.

Recrystallization Workflow Visualization

Recryst Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in Hot EtOH (T > 70°C) Crude->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear FilterHot Hot Filtration (Remove insolubles) CheckClear->FilterHot No (Particles present) CoolWarm Cool to ~50°C CheckClear->CoolWarm Yes FilterHot->CoolWarm Seed ADD SEED CRYSTAL (Critical Step) CoolWarm->Seed Drip Drip Water/Heptane until turbid Seed->Drip Crystallize Slow Cool to RT (2 hours) Drip->Crystallize

Figure 2: Optimized recrystallization workflow to prevent oiling out.

Module 4: Analytical Compatibility (FAQ)

Q: Why does my NMR spectrum in CDCl3 look messy? A: Primary amides (


) often exhibit restricted rotation around the C-N bond and quadrupole broadening from the Nitrogen atom. In Chloroform-d (

)
, the amide protons often appear as broad, undefined humps or may not be visible at all due to rapid exchange.
  • Solution: Use DMSO-d6 . The strong H-bond accepting nature of DMSO "locks" the amide protons, usually resulting in two distinct, sharp singlets (or a split doublet) between 7.0–8.0 ppm, allowing for accurate integration.

Q: Can I use UV detection for HPLC? A: Yes. The benzamide chromophore (conjugated benzene ring + carbonyl) absorbs strongly.

  • Wavelength: 254 nm is standard.

  • Solvent Tip: Avoid Acetone or high concentrations of TEA in your mobile phase as they absorb in the low UV range. Use Acetonitrile/Water with 0.1% Formic Acid.

References

  • Solubility & Solvent Selection

    • Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, RSC. (2024).[1]

    • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.

  • Compound Specifics (this compound)

    • PubChem Compound Summary: this compound (CID 2774577). National Library of Medicine.

    • Sigma-Aldrich Product Specification: this compound.[2]

  • Green Chemistry Protocols

    • Dichloromethane Substitute: Sustainable Solvent Options.[1] Elchemy. (2025).[3]

    • Greener Solvent Alternatives for Amide Synthesis.[1] MilliporeSigma.[2]

Sources

Technical Support Guide: Stability of 3-Fluoro-4-methylbenzamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-methylbenzamide (CAS: 170726-98-4) is a critical intermediate often employed in the synthesis of kinase inhibitors and other bioactive small molecules. While benzamides are generally robust, this specific derivative exhibits a nuanced stability profile in acidic media due to the competing electronic effects of the meta-fluorine and para-methyl substituents.

This guide addresses frequent inquiries regarding yield loss, impurity formation, and handling protocols when this compound is subjected to acidic reaction conditions (e.g., acid-catalyzed deprotection, workups, or mobile phases).

Module 1: Stability Profile & Mechanistic Insights

Q1: Is this compound stable in acidic solution?

Short Answer: It is kinetically stable in dilute acids at room temperature (e.g., 1N HCl, 25°C) for short durations (<24 hours). However, it undergoes significant hydrolysis to 3-Fluoro-4-methylbenzoic acid under forcing conditions (pH < 1, T > 60°C) or prolonged exposure.

Detailed Explanation: The stability is dictated by the electronic environment of the amide carbonyl.[1]

  • Mechanism: Acid-catalyzed hydrolysis proceeds via the

    
     mechanism  (bimolecular, acid-catalyzed acyl cleavage). The rate-limiting step is typically the nucleophilic attack of water on the protonated carbonyl oxygen.
    
  • Substituent Effects (Hammett Correlation):

    • 3-Fluoro (meta): The fluorine atom is electron-withdrawing (

      
      ). This withdraws electron density from the carbonyl carbon, making it more electrophilic and susceptible to water attack.[2]
      
    • 4-Methyl (para): The methyl group is electron-donating (

      
      ). This stabilizes the protonated carbonyl intermediate but generally retards the nucleophilic attack.
      
    • Net Effect: The net Hammett sigma value (

      
      ) is positive. Consequently, This compound hydrolyzes faster than unsubstituted benzamide  but slower than strongly activated analogs like nitrobenzamides.
      
Visualizing the Degradation Pathway

The following diagram illustrates the irreversible hydrolysis mechanism responsible for product loss.

HydrolysisMechanism Start This compound (Intact Amide) Protonation O-Protonation (Activated Electrophile) Start->Protonation + H+ (Fast, Eq) Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O (RDS) Products 3-Fluoro-4-methylbenzoic Acid + Ammonium Ion Intermediate->Products - NH4+ (Irreversible)

Figure 1: Acid-catalyzed hydrolysis pathway. The formation of the ammonium ion in acidic media renders the step irreversible.

Module 2: Troubleshooting & FAQs

Issue 1: Unexpected Yield Loss During Acidic Workup

User Scenario: "I washed my organic layer with 1M HCl to remove basic impurities, and my final yield of this compound dropped by 15%."

Root Cause: While 1M HCl washes are standard, prolonged contact time or latent heat (exotherms from neutralization) can trigger hydrolysis. The meta-fluorine atom activates the amide bond sufficiently to allow partial hydrolysis even under mild conditions if the phases are not separated quickly.

Corrective Action:

  • Temperature Control: Perform all acid washes at 0–5°C (ice bath).

  • Contact Time: Limit the acid exposure to <5 minutes. Separate layers immediately.

  • Alternative: Use a weaker acid buffer, such as 0.5M citric acid (pH ~3-4) or saturated ammonium chloride, which minimizes protonation of the amide oxygen.

Issue 2: New Impurity Peak in HPLC (RRT ~1.1 - 1.2)

User Scenario: "After stirring my reaction in TFA/DCM overnight, I see a new peak eluting slightly later than my product."

Diagnosis: The new peak is almost certainly 3-Fluoro-4-methylbenzoic acid .

  • HPLC Behavior: In reverse-phase chromatography (acidic mobile phase), the carboxylic acid hydrolysis product is often less polar (in its unionized form) than the amide due to the loss of the H-bond donor/acceptor network of the -NH2 group, or it may elute earlier depending on pH. Correction: Actually, at low pH (mobile phase), the acid (COOH) is neutral and the amide is neutral. The acid often elutes later or close to the amide.

  • Confirmation: Check the UV spectrum. The benzoic acid derivative will have a similar

    
     but often a distinct shoulder shift compared to the amide.
    

Validation Protocol: Run a co-injection with a commercial standard of 3-Fluoro-4-methylbenzoic acid (CAS: 170726-99-5 or similar).

Module 3: Experimental Stress Testing Protocol

To validate the stability of your specific lot or formulation, perform this forced degradation study. This protocol complies with ICH Q1A(R2) guidelines.

Materials
  • Sample: this compound (10 mg)

  • Solvent: Acetonitrile (ACN)[3]

  • Acid Medium: 1.0 N Hydrochloric Acid (HCl)

  • Base Medium (Control): 1.0 N NaOH

Procedure
StepActionCritical Parameter
1. Preparation Dissolve 10 mg compound in 2 mL ACN.Ensure complete solubility.
2. Acid Stress Add 2 mL of 1.0 N HCl .Final conc: ~2.5 mg/mL.
3. Incubation Heat at 60°C for 4 hours.Use a sealed vial to prevent evaporation.
4. Quenching Neutralize with 2 mL of 1.0 N NaOH or dilute with buffer.Quench immediately before analysis.
5. Analysis Inject 5 µL onto HPLC (C18 Column, Gradient ACN/Water + 0.1% Formic Acid).Monitor at 254 nm.
Acceptance Criteria
  • Stable: >98% recovery of parent peak.

  • Labile: >5% degradation to benzoic acid derivative.

  • Note: Based on structure, expect 5–15% degradation under these specific conditions (60°C/4h).

Module 4: Storage & Handling Recommendations

ParameterRecommendationRationale
Storage Temp Ambient (15–25°C)Thermally stable in solid state.
Protect from Moisture + Acid FumesHygroscopicity can lead to surface hydrolysis if stored near volatile acids (HCl, TFA).
Re-test Date 24 MonthsStandard for halogenated benzamides.
Safety GHS07 (Irritant)Avoid inhalation; fluorinated aromatics can be potent sensitizers.

References

  • Sigma-Aldrich. (2025).[4][5][6] Safety Data Sheet: this compound. Retrieved from

  • Cox, R. A., & Yates, K. (1981). The mechanism of the acid-catalyzed hydrolysis of benzamides. Canadian Journal of Chemistry, 59(19), 2853-2863. Retrieved from

  • PubChem. (2025).[7] Compound Summary: this compound.[7][8][9][10] National Library of Medicine. Retrieved from

  • Chemistry Steps. (2023). Amide Hydrolysis Mechanism: Acid and Base-Catalyzed. Retrieved from

  • SynQuest Laboratories. (2016). Safety Data Sheet: this compound. Retrieved from

Sources

Validation & Comparative

Introduction: Elucidating Structure in Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the FTIR Spectral Analysis of 3-Fluoro-4-methylbenzamide: A Comparative Approach

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. This compound is a substituted aromatic amide that serves as a valuable building block in the synthesis of pharmaceutically active compounds. Its unique substitution pattern—a fluorine atom and a methyl group on the benzene ring—imparts specific electronic and steric properties that are crucial for its function in larger molecules.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique indispensable for the structural verification of such compounds.[1] It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds. This guide, written from the perspective of a Senior Application Scientist, offers an in-depth analysis of the FTIR spectrum of this compound. We will dissect its characteristic absorption peaks, compare them with structurally related analogs to understand substituent effects, and provide a robust, self-validating protocol for acquiring high-quality data.

PART 1: The Molecular Blueprint and Expected Vibrational Signatures

To interpret the FTIR spectrum of this compound (C₈H₈FNO), we must first consider its constituent functional groups.[2][3] Each group vibrates at a characteristic frequency, giving rise to specific absorption bands in the infrared spectrum.

  • Primary Amide (-CONH₂): This is the most prominent functional group. It will produce several distinct peaks:

    • N-H Stretching: Two bands are expected in the 3100-3500 cm⁻¹ region for the asymmetric and symmetric stretching of the N-H bonds.[4][5] The presence of two peaks is a hallmark of a primary amide.

    • C=O Stretching (Amide I): A very strong and sharp absorption, typically between 1630-1680 cm⁻¹, resulting from the carbonyl stretch.[6] Its exact position is sensitive to electronic effects and hydrogen bonding.

    • N-H Bending (Amide II): A strong band near 1590-1650 cm⁻¹, arising from the in-plane bending of the N-H bonds.

    • C-N Stretching (Amide III): A more complex vibration involving C-N stretching and N-H bending, found in the 1200-1400 cm⁻¹ range.[7]

  • Substituted Benzene Ring:

    • Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.[8]

    • C=C Ring Stretching: A series of medium to sharp bands in the 1450-1600 cm⁻¹ region.[1]

    • C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (650-900 cm⁻¹) that are highly characteristic of the ring's substitution pattern.[5]

  • Methyl Group (-CH₃):

    • C-H Stretching: Asymmetric and symmetric stretches typically appear between 2850-2960 cm⁻¹.[5]

  • Carbon-Fluorine Bond (C-F):

    • C-F Stretching: A strong, characteristic absorption in the 1000-1400 cm⁻¹ region. The exact position can be variable and may overlap with other peaks.

Caption: Key vibrational modes in this compound.

PART 2: Experimental Protocol for High-Fidelity Spectral Acquisition

The quality of an FTIR spectrum is directly dependent on the sample preparation and data acquisition methodology. The following protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a modern and highly reproducible technique for analyzing solid powders.

Objective: To obtain a clean, high-resolution FTIR spectrum of this compound powder.

Methodology: Universal Attenuated Total Reflectance (UATR)

  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signal. By taking a ratio of the sample scan to the background scan, these interfering signals are computationally removed, isolating the spectrum of the sample itself.

    • Acquire a background spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of this compound powder (typically 1-5 mg) onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

    • Causality: The infrared beam penetrates a few microns into the sample from the crystal. Poor contact will result in a weak, low-quality spectrum with poor peak definition. Consistent pressure ensures reproducibility between measurements.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (16 scans, 4 cm⁻¹ resolution).

    • The resulting spectrum should be displayed in either % Transmittance or Absorbance. For analytical purposes, Absorbance is often preferred as it is directly proportional to concentration (Beer's Law).

  • Cleaning and Verification:

    • Raise the press arm and carefully remove the sample powder.

    • Clean the crystal thoroughly as described in Step 1.

    • Perform a "clean check" by running another scan. The resulting spectrum should be a flat line, confirming no sample residue remains. This step validates the cleaning procedure and ensures the integrity of the next measurement.

PART 3: Spectral Interpretation and Comparative Analysis

The following table details the characteristic FTIR absorption bands for this compound and compares them with key analogs: Benzamide, 4-Methylbenzamide, and 3-Fluorobenzamide. This comparison allows us to isolate the spectral contributions of the fluoro and methyl substituents.

Vibrational ModeBenzamide (cm⁻¹)4-Methylbenzamide (cm⁻¹)[9]3-Fluorobenzamide (cm⁻¹)This compound (cm⁻¹) Rationale for Spectral Shifts
N-H Asymmetric Stretch ~3360 (strong)~3355 (strong)~3370 (strong)~3365 (strong, sharp) The electronic environment around the amide group subtly influences N-H bond polarity. The electron-withdrawing fluorine slightly increases the frequency.
N-H Symmetric Stretch ~3170 (strong)~3175 (strong)~3180 (strong)~3178 (strong, sharp) Similar to the asymmetric stretch, this mode is sensitive to the electronic nature of the aromatic ring.
Aromatic C-H Stretch ~3060 (medium)~3050 (medium)~3070 (medium)~3065 (medium) Typically appear as a cluster of weaker peaks just above 3000 cm⁻¹.[8]
Aliphatic C-H Stretch N/A~2920 (weak)N/A~2925 (weak) Characteristic of the methyl (-CH₃) group, absent in benzamide and 3-fluorobenzamide.
C=O Stretch (Amide I) ~1655 (v. strong)~1650 (v. strong)~1665 (v. strong)~1660 (v. strong, sharp) The electron-withdrawing fluorine atom pulls electron density away from the carbonyl, strengthening the C=O bond and shifting the peak to a higher wavenumber (hypsochromic shift) compared to benzamide and 4-methylbenzamide.
N-H Bend (Amide II) ~1625 (strong)~1620 (strong)~1628 (strong)~1624 (strong) This peak often appears close to or merged with the Amide I band. Its position is also influenced by hydrogen bonding and ring electronics.
Aromatic C=C Stretch ~1580, ~1485 (med)~1575, ~1490 (med)~1585, ~1495 (med)~1580, ~1490 (medium) These peaks confirm the presence of the aromatic ring. The substitution pattern affects their relative intensities and positions.
C-F Stretch N/AN/A~1250 (strong)~1255 (strong, sharp) A highly characteristic and strong peak confirming the presence of the C-F bond. Its absence in benzamide and 4-methylbenzamide is a key differentiating feature.
C-H Out-of-Plane Bend ~700-900~820 (strong)~750-880~830 (strong) The position of this strong band in the fingerprint region is diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.

Analysis Insights:

  • Confirmation of the Amide Group: The presence of the dual N-H stretching bands (~3365 and ~3178 cm⁻¹) and the extremely strong Amide I (C=O) peak at ~1660 cm⁻¹ unequivocally confirms the primary amide functionality.[6][10]

  • Effect of the Fluorine Substituent: When comparing this compound (~1660 cm⁻¹) to 4-Methylbenzamide (~1650 cm⁻¹), we observe a ~10 cm⁻¹ increase in the carbonyl stretching frequency. This is a classic example of the inductive effect (-I effect). The highly electronegative fluorine atom withdraws electron density from the ring and the amide group, which strengthens and shortens the C=O double bond, requiring more energy (a higher wavenumber) to vibrate.

  • Identification of Substituents: The weak C-H stretch at ~2925 cm⁻¹ is a clear indicator of the methyl group.[5] More definitively, the intense, sharp absorption at ~1255 cm⁻¹ is characteristic of the C-F stretching vibration, providing direct evidence for the fluorine substituent.

  • Fingerprint Region Analysis: The pattern of absorptions in the 650-900 cm⁻¹ range, particularly the strong peak around 830 cm⁻¹, corresponds to the C-H out-of-plane bending modes for a 1,2,4-trisubstituted aromatic ring, confirming the specific isomer of the compound.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By systematically assigning the observed absorption bands, we can confirm the presence of all key functional groups: the primary amide, the methyl group, the fluorine atom, and the specific substitution pattern on the aromatic ring. Furthermore, a comparative analysis against simpler analogs like benzamide and its monofunctionalized derivatives provides a deeper understanding of how substituents electronically influence vibrational frequencies, particularly the noticeable shift of the Amide I band due to the fluorine's inductive effect. The protocol outlined herein ensures that researchers can acquire high-quality, reproducible data, making FTIR an essential tool for identity confirmation, quality control, and synthetic chemistry validation in any drug development pipeline.

References

  • Chadwick, K., et al. (2011). Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. Crystal Growth & Design. Available at: [Link]

  • NIST. (n.d.). Benzamide, 3,4-fluoro-. In NIST Chemistry WebBook. Available at: [Link]

  • Ahmadi, E., & Ramazani, A. (2014). Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica. ResearchGate. Available at: [Link]

  • Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]

  • Ghiasi, R., & Forghaniha, A. (2020). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. Available at: [Link]

  • Green, M., et al. (n.d.). Vibrational modes for amide A, amide I, amide II, and amide III local to C α. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C8H8FNO). Université du Luxembourg. Available at: [Link]

  • Zare, M. S. H., et al. (2017). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. Available at: [Link]

  • Jacob, C. R., et al. (2010). A Local-Mode Model for Understanding the Dependence of the Extended Amide III Vibrations on Protein Secondary Structure. Journal of Chemical Theory and Computation. Available at: [Link]

  • Gunasekaran, S., et al. (2004). Vibrational and Normal Coordinate Analysis of Pyrazinamide. Asian Journal of Chemistry. Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

  • PubChemLite. (n.d.). 3-fluoro-4-methyl-thiobenzamide (C8H8FNS). Université du Luxembourg. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Saikot, M. S. H. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. Available at: [Link]

  • Yustira, A. N., & Abdullah, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Palaprat, G., et al. (2006). FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

The Fluorine Effect: A Comparative Guide to the Impact of Fluorine Substitution on Benzamide Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine atoms into a molecular scaffold has emerged as a powerful tool for medicinal chemists to modulate these properties. This guide provides an in-depth, comparative analysis of the effect of fluorine substitution on the lipophilicity of benzamide, a common structural motif in many pharmaceuticals. Through a synthesis of experimental data, detailed protocols, and mechanistic insights, we will explore the nuanced effects of fluorine's position and degree of substitution on this fundamental property.

The Allure of Fluorine in Medicinal Chemistry

Fluorine's unique atomic properties make it a favored bioisostere for hydrogen. Its small van der Waals radius allows it to replace hydrogen with minimal steric perturbation. However, as the most electronegative element, fluorine exerts a profound electronic influence on a molecule, altering its acidity, basicity, metabolic stability, and, crucially, its lipophilicity.[1][2] The introduction of fluorine can significantly impact a drug's ability to cross cellular membranes, bind to its target protein, and resist metabolic degradation.[3][4]

Comparative Analysis of Fluorinated Benzamides

To quantitatively assess the impact of fluorine substitution on benzamide lipophilicity, we have compiled experimental and predicted LogP values for a series of fluorinated benzamide analogs. The data, summarized in the table below, reveals a clear trend: the addition of fluorine generally increases the lipophilicity of the benzamide scaffold.

CompoundStructureLogPData Type
BenzamideC7H7NO0.64Experimental[5]
2-FluorobenzamideC7H6FNO0.6Calculated[6]
3-FluorobenzamideC7H6FNO0.9Calculated[7]
4-FluorobenzamideC7H6FNO0.91Experimental[8]
2,4-DifluorobenzamideC7H5F2NO0.7Calculated[4]
3,4-DifluorobenzamideC7H5F2NO1.2Calculated[9]
2,4,6-TrifluorobenzamideC7H4F3NO0.4Calculated[10]

The data illustrates that even a single fluorine substitution can lead to a measurable increase in LogP. The position of the fluorine atom also plays a significant role. For instance, both 3-fluorobenzamide and 4-fluorobenzamide exhibit a higher LogP than 2-fluorobenzamide, suggesting that substitution at the meta and para positions has a more pronounced effect on increasing lipophilicity. This can be attributed to the interplay of inductive and resonance effects of the fluorine atom, which alters the molecule's overall polarity and its interactions with the surrounding solvent molecules. The trend of increasing lipophilicity generally continues with di-substitution, as seen in 3,4-difluorobenzamide. However, the case of 2,4,6-trifluorobenzamide, with a lower calculated LogP, highlights the complex and sometimes non-additive nature of these effects, where multiple electron-withdrawing groups can influence the molecule's conformation and hydrogen bonding capacity in ways that may decrease lipophilicity.

Experimental Determination of Lipophilicity

Accurate determination of LogP is crucial for structure-activity relationship (SAR) studies. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most direct way to measure the octanol-water partition coefficient.

Caption: Workflow for LogP determination using the shake-flask method.

Protocol:

  • Pre-saturation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate overnight.

  • Sample Preparation: Accurately weigh a small amount of the benzamide analog and dissolve it in a known volume of water-saturated n-octanol.

  • Partitioning: Add an equal volume of n-octanol-saturated water to the octanol solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw a precise aliquot from both the upper (n-octanol) and lower (aqueous) phases.

  • Concentration Determination: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP value using the formula: LogP = log (Concentration in n-octanol / Concentration in aqueous phase).

RP-HPLC Method: High-Throughput Screening

For rapid screening of multiple compounds, RP-HPLC offers a faster alternative to the shake-flask method. This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Caption: Workflow for LogP determination using the RP-HPLC method.

Protocol:

  • System Preparation: Equilibrate a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., a mixture of methanol and water).

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compounds.

  • Standard Analysis: Inject each standard onto the HPLC system and record its retention time (t_R_).

  • Calibration Curve Construction: Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time. Plot log k' versus the known LogP values to generate a calibration curve.

  • Sample Analysis: Inject the fluorinated benzamide sample onto the HPLC system and record its retention time.

  • LogP Determination: Calculate the log k' for the sample and use the calibration curve to determine its LogP value.

Mechanistic Insights into the Fluorine Effect

The observed increase in lipophilicity upon fluorination of the benzamide ring can be attributed to several factors. The high electronegativity of fluorine leads to a more polarized C-F bond, which can engage in favorable interactions with the less polar octanol phase.[6] Furthermore, the introduction of fluorine can disrupt the hydration shell around the molecule, making it less soluble in water and thus favoring partitioning into the organic phase. The specific substitution pattern is critical, as it influences the molecule's overall dipole moment and its ability to participate in hydrogen bonding. For example, ortho-substitution can lead to intramolecular hydrogen bonding, which may have a different effect on lipophilicity compared to meta or para substitution where intermolecular interactions with the solvent are more dominant.

Conclusion

This comparative guide demonstrates that fluorine substitution is a highly effective strategy for modulating the lipophilicity of the benzamide scaffold. The increase in LogP is generally observed with increasing fluorination, although the position of the fluorine atom introduces a level of complexity that requires careful consideration in drug design. The experimental protocols provided herein offer robust methods for the accurate determination of this critical physicochemical parameter. A thorough understanding of the principles governing the fluorine effect, supported by precise experimental data, empowers medicinal chemists to rationally design novel benzamide-containing drug candidates with optimized pharmacokinetic profiles for enhanced therapeutic efficacy.

References

  • Chemsrc. 4-Fluorobenzamide | CAS#:824-75-9. Available from: [Link]

  • Shah, P. & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540 (2007).
  • PubChem. Benzamide | C7H7NO | CID 2331. National Center for Biotechnology Information. Available from: [Link]

  • Gupta, S. P. Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers (2019).
  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

  • PubChem. 2-Fluorobenzamide | C7H6FNO | CID 67964. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2,4-Difluorobenzamide | C7H5F2NO | CID 123588. National Center for Biotechnology Information. Available from: [Link]

  • O'Hagan, D. The role of fluorine in medicinal chemistry: A success story. Journal of Fluorine Chemistry, 131(11), 1071-1081 (2010).
  • PubChem. 3-Fluorobenzamide | C7H6FNO | CID 68000. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3,4-Difluorobenzamide | C7H5F2NO | CID 522832. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2,4,6-Trifluorobenzamide | C7H4F3NO | CID 2776961. National Center for Biotechnology Information. Available from: [Link]

Sources

Safety Operating Guide

3-FLUORO-4-METHYLBENZAMIDE proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-FLUORO-4-METHYLBENZAMIDE Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary & Immediate Action

Compound Identity:

  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 170726-98-4[2][3]

  • Molecular Formula: C₈H₈FNO[1][2]

Core Directive: Treat this compound as Hazardous Chemical Waste . Although it is not typically classified as a P-listed or U-listed acutely toxic waste under US RCRA regulations, it possesses significant irritant properties (Skin/Eye/Respiratory) and contains fluorine.

Critical Disposal Rule: DO NOT dispose of this compound down the drain or in municipal trash. DO segregate this compound into Halogenated Organic Waste streams due to the release of Hydrogen Fluoride (HF) upon incineration.

Hazard Identification & Risk Assessment

Before handling waste, the researcher must validate the specific hazards to select the correct Personal Protective Equipment (PPE) and waste container.

Table 1: GHS Hazard Classification

Hazard CategoryH-CodeDescriptionOperational implication
Skin Irritation H315Causes skin irritationDouble nitrile gloves recommended during waste transfer.
Eye Irritation H319Causes serious eye irritationSafety goggles (ANSI Z87.1) are mandatory; face shield if dissolving large quantities.
STOT-SE H335May cause respiratory irritationAll disposal operations must occur inside a certified chemical fume hood.

Senior Scientist Insight: While the acute toxicity is lower than many reagents, the presence of the amide bond and fluorine substituent implies thermal stability. Incomplete combustion can generate toxic byproducts. Therefore, "dilution" is not a solution; destruction via high-temperature incineration is the only validated endpoint.

Waste Classification Workflow

Use the following logic to determine the correct waste stream for your specific experimental context.

WasteClassification Start Waste State Determination IsSolid Is the waste Solid? Start->IsSolid IsLiquid Is the waste Liquid? Start->IsLiquid SolidStream Solid Waste Stream (Halogenated) IsSolid->SolidStream Pure Compound or Contaminated Solids LiquidCheck Solvent Composition? IsLiquid->LiquidCheck HaloStream Halogenated Organic Liquid Waste LiquidCheck->HaloStream Contains DCM, Chloroform, or High Conc. Fluorinated Cmpd NonHaloStream Non-Halogenated (Only if <1% Halogen content) LiquidCheck->NonHaloStream dissolved in MeOH/EtOH (Check Local EHS Rules) NonHaloStream->HaloStream Preferred for Fluorinated Cmpds

Figure 1: Decision matrix for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorine atom often mandates the "Halogenated" stream to protect incinerator scrubbers.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Debris)

Applicability:[5] Expired shelf stocks, contaminated weighing boats, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Must Read: "Hazardous Waste - Solid - this compound."

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin to prevent exothermic reactions.

  • Sealing: Ensure the lid is screw-tight. Parafilm is not a secondary containment device; use a secondary plastic bin if the container exterior is contaminated.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in solvents (DCM, Methanol, Ethyl Acetate).

  • Stream Selection: Designate as Halogenated Organic Solvent Waste .

    • Why? Even if the solvent is Methanol (non-halogenated), the solute (this compound) contains Fluorine. Mixing this into a non-halogenated drum can violate the acceptance criteria of fuel-blending incinerators that lack acid gas scrubbers.

  • Compatibility Check: Ensure the waste container does not contain acids or active metals (Sodium/Lithium) which could react with the amide functionality.

  • Transfer: Pour using a funnel inside a fume hood. Do not fill beyond 90% capacity to allow for thermal expansion.

The Disposal Lifecycle & Incineration Chemistry

To build trust with your Environmental Health & Safety (EHS) team, it is vital to understand where the waste goes. This is not "magic"; it is engineering.

DisposalLifecycle Lab Laboratory Collection (Satellite Accumulation Area) EHS EHS/Waste Vendor Pickup Lab->EHS Manifest Transfer Incinerator High-Temp Incinerator (>1000°C) EHS->Incinerator Bulk Transport Scrubber Wet Scrubber System (Caustic Soda/Lime) Incinerator->Scrubber Flue Gas (containing HF, NOx) Stack Clean Emission (CO2, H2O, N2) Scrubber->Stack Neutralization

Figure 2: The lifecycle of fluorinated amide waste. The "Scrubber" stage is critical for neutralizing Hydrogen Fluoride generated during combustion.

The "Why" Behind the Protocol: When this compound is incinerated, the carbon backbone oxidizes to CO₂, and the nitrogen releases NOx. However, the Carbon-Fluorine bond—one of the strongest in organic chemistry—breaks to form Hydrogen Fluoride (HF) .

  • Without Scrubber: HF is highly corrosive and damages the incinerator lining and violates EPA air emission standards.

  • With Scrubber: The HF is captured by a basic spray (usually Calcium Hydroxide), converting it to harmless Calcium Fluoride (CaF₂). This is why you must label the waste as "Halogenated/Fluorinated."

Emergency Spill Response

Minor Spill (< 5 grams):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[6]

  • Containment: If solid, avoid creating dust. Cover with a damp paper towel to minimize aerosolization.

  • Cleanup: Scoop material into a waste jar. Wipe the surface with a soap/water solution (the compound is organic but slightly soluble/dispersible).

  • Disposal: Place all cleanup materials (gloves, towels) into the solid hazardous waste container.

Major Spill (> 50 grams or outside fume hood):

  • Evacuate: Leave the immediate area to allow dust to settle.

  • Ventilate: Ensure HVAC/Fume hoods are running.

  • Contact: Call EHS for assistance. Do not attempt cleanup without respiratory protection (N95 or half-mask with organic vapor/particulate cartridge) if dust is visible in the air.

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.